molecular formula C22H23N5O B2763872 N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105233-03-1

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2763872
CAS RN: 1105233-03-1
M. Wt: 373.46
InChI Key: TUFKQHSTFJSGML-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, also known as PTAC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Structural Characteristics and Applications

Heterocyclic Compounds

Nitrogen-containing compounds like pyridines, pyrazines, piperidines, and others are foundational in pharmaceuticals and agrochemicals due to their high biological activities. The discussed compound falls within this category, showcasing its potential as a structural component in various applications. These compounds are utilized in herbicides, insecticides, vitamins, and adhesives, as well as in flavors, fragrances, and pharmaceutical intermediates. For instance, pyrazines serve as intermediates in the synthesis of anti-tuberculosis drugs like pyrazinamide, highlighting the relevance of such heterocyclic compounds in medicinal chemistry (Higasio & Shoji, 2001).

Synthesis of Novel Fused Heterobicycles

The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles is another area of interest. These compounds are synthesized from piperidine carboxamides, which are chemically related to the discussed compound, underlining the utility of such structures in creating new pharmacologically active heterocycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Cocrystallization with Antitubercular Drugs

The compound's structural relatives have been studied for cocrystallization behavior with antitubercular drug pyrazinoic acid, suggesting its potential role in enhancing drug efficacy through solid-state modifications. This research illustrates how modifications to carboxamide positions affect intermolecular interactions, potentially offering a pathway to optimize drug formulations (Prasad et al., 2015).

Glycine Transporter 1 Inhibitor

Related compounds have been identified as potent inhibitors of the Glycine Transporter 1 (GlyT1), highlighting the compound's relevance in neuroscience research. These inhibitors can influence the concentration of glycine in the cerebrospinal fluid, impacting neurological conditions and treatments (Yamamoto et al., 2016).

Anti-Tubercular Agents

A series of benzamide derivatives, structurally related to the discussed compound, were synthesized and evaluated for their anti-tubercular activity, indicating the compound's potential as a lead structure in developing new treatments for tuberculosis (Srinivasarao et al., 2020).

properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-5-2-3-7-19(16)20-8-9-21(26-25-20)27-13-10-17(11-14-27)22(28)24-18-6-4-12-23-15-18/h2-9,12,15,17H,10-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFKQHSTFJSGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

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